[1,2,3]Triazolo[5,1-a]isoquinoline
Description
Overview of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems are intricate molecular architectures composed of two or more heterocyclic rings that share an edge or a sequence of atoms. fiveable.me These structures are cornerstones of modern chemical research, with their prevalence stemming from their diverse and significant biological activities. fiveable.meijpsr.com The unique three-dimensional arrangements and the presence of multiple heteroatoms endow these compounds with specific chemical properties and the ability to interact with biological targets, making them foundational to many pharmaceutical compounds. fiveable.me
The field of medicinal chemistry, in particular, heavily relies on fused heterocycles. ijpsr.com Their rigid frameworks provide a scaffold for the precise spatial orientation of functional groups, which is crucial for selective binding to enzymes and receptors. This has led to their incorporation into a wide array of therapeutic agents. nih.gov Furthermore, the versatility of these systems allows for extensive synthetic modification, enabling chemists to fine-tune their properties for enhanced efficacy and reduced side effects. fiveable.me Beyond pharmaceuticals, fused heterocycles are also integral to materials science and chemical biology. researchgate.net
Significance of thersc.orgresearchgate.netrsc.orgTriazolo[5,1-a]isoquinoline Scaffold in Synthetic Organic Chemistry
The rsc.orgresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline scaffold is a specific type of N-fused heterocycle that has garnered considerable interest in synthetic organic chemistry. rsc.org This interest is driven by the potential of this structural motif to serve as a building block for more complex molecules and its potential applications in biological and materials research. rsc.org The fusion of a 1,2,3-triazole ring with an isoquinoline (B145761) core creates a unique electronic and structural entity. nih.gov
The development of efficient synthetic routes to this scaffold is a key area of research. Modern synthetic methods, such as copper-catalyzed cascade reactions and selective cascade cyclization sequences, have provided more direct and milder pathways to these compounds compared to traditional methods. rsc.orgtandfonline.com These advancements have made the rsc.orgresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline core more accessible for further derivatization and exploration of its properties. rsc.orgtandfonline.com The ability to introduce a variety of substituents onto this scaffold allows for the systematic investigation of structure-activity relationships, a fundamental aspect of drug discovery and materials science. nih.gov
Historical Context and Early Studies onrsc.orgresearchgate.netrsc.orgTriazolo[5,1-a]isoquinoline
The synthesis of fused triazole systems has been a topic of interest for a considerable time. Traditionally, the synthesis of triazole-isoquinoline structures involved multi-step processes, often requiring harsh reaction conditions. rsc.org An early method involved the condensation of hydrazine (B178648) with a pyridylketone, followed by a base-mediated cyclization. rsc.org However, these methods were often limited in their substrate scope.
The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, revolutionized the synthesis of 1,2,3-triazoles, making the precursor building blocks for rsc.orgresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines more readily available. rsc.org This spurred further research into developing more efficient and versatile methods for constructing the fused ring system. More recent strategies have focused on cascade or domino reactions, where multiple bond-forming events occur in a single pot, streamlining the synthetic process. tandfonline.comresearchgate.net For instance, a method was developed involving the treatment of substituted 1,2-diethynylbenzene (B1594171) derivatives with sodium azide (B81097). tandfonline.com Another approach utilized a copper-catalyzed cascade reaction starting from readily available 1,2,3-triazoles. rsc.org These modern synthetic advancements have significantly expanded the accessibility and diversity of the rsc.orgresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34456-69-4 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-10(9)7-11-12-13/h1-7H |
InChI Key |
XCVPMMWIJGPHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CN=N3 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Triazolo 5,1 a Isoquinoline and Its Derivatives
Copper-Catalyzed Cascade Reactions forrsc.orgrsc.orgresearchgate.netTriazolo[5,1-a]isoquinoline Derivatives
Copper catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, offering mild and efficient pathways. For the construction of the rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline skeleton, copper-catalyzed cascade reactions provide a direct and effective approach.
Synthesis of 5-Amino-rsc.orgrsc.orgresearchgate.netTriazolo[5,1-a]isoquinoline Derivatives via Copper-Catalyzed Cascade Reactions
A notable and efficient method for the synthesis of 5-amino substituted rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline derivatives involves a copper-catalyzed cascade reaction. rsc.orgrsc.org This strategy utilizes readily available 4-(ortho-halo-aryl)-1,2,3-triazoles and various nitriles to construct the fused N-heterocyclic products in good to excellent yields under mild conditions. rsc.orgrsc.org This NH-triazole directed annulation has been recognized as a novel and practical approach for creating these highly functionalized building blocks. rsc.orgrsc.org
The reaction's scope is broad, accommodating a variety of substituents on both the triazole precursor and the nitrile coupling partner. The process demonstrates excellent chemoselectivity, providing a highly effective route to diverse TAIQ derivatives. rsc.org
Table 1: Scope of Copper-Catalyzed Synthesis of 5-Amino- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline Derivatives Data derived from experimental findings.
| Entry | R¹ (in Triazole) | R² (in Nitrile) | Product | Yield (%) |
| 1 | H | Ph | 5-Amino-1-phenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 91 |
| 2 | H | 4-MeC₆H₄ | 5-Amino-1-(p-tolyl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 85 |
| 3 | H | 4-MeOC₆H₄ | 5-Amino-1-(4-methoxyphenyl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 82 |
| 4 | H | 4-FC₆H₄ | 5-Amino-1-(4-fluorophenyl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 88 |
| 5 | H | 4-ClC₆H₄ | 5-Amino-1-(4-chlorophenyl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 86 |
| 6 | H | 2-thienyl | 5-Amino-1-(thiophen-2-yl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 78 |
| 7 | H | Et | 5-Amino-1-ethyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 75 |
| 8 | 4-MeO | Ph | 5-Amino-8-methoxy-1-phenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 89 |
| 9 | 4-Cl | Ph | 5-Amino-8-chloro-1-phenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 85 |
Mechanistic Aspects of Copper-Catalyzed Cyclization Pathways
The proposed mechanism for the copper-catalyzed cascade reaction commences with the coordination of the copper(I) catalyst to the nitrile, which enhances its electrophilicity. The NH-triazole then acts as a nucleophile, attacking the activated nitrile to form an intermediate. This is followed by an intramolecular C-N bond formation, where the aryl halide moiety undergoes a copper-catalyzed coupling with the newly formed amino group. Subsequent aromatization leads to the final 5-amino- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline product. This process involves a sequence of copper-mediated steps, including nucleophilic addition and intramolecular cyclization, to efficiently construct the fused ring system.
Cascade Cyclization Strategies Involving Azide (B81097) Reagents
Cascade reactions initiated by azide reagents offer another direct route to the rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline core, primarily by utilizing di-alkyne precursors.
Selective Cascade Cyclization of 1,2-bis(Phenylethynyl)benzene (B11943125) Derivatives with Sodium Azide
A direct and concise synthetic method for generating rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline derivatives employs a selective cascade cyclization of 1,2-bis(phenylethynyl)benzene derivatives with sodium azide (NaN₃). researchgate.net This reaction proceeds to furnish the substituted TAIQ products in moderate to good yields. researchgate.net The transformation involves a [3+2] cycloaddition of the azide to one of the alkyne moieties, followed by an intramolecular cyclization involving the second alkyne, leading to the formation of the fused heterocyclic system.
Table 2: Synthesis of rsc.orgrsc.orgresearchgate.netTriazolo[5,1-a]isoquinolines via Cascade Cyclization Data based on reported synthetic procedures.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | Ph | 1,3-Diphenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 75 |
| 2 | Ph | 4-MeC₆H₄ | 1-Phenyl-3-(p-tolyl)- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 68 (mixture of regioisomers) |
| 3 | Ph | 4-MeOC₆H₄ | 3-(4-Methoxyphenyl)-1-phenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 72 (mixture of regioisomers) |
| 4 | Ph | 4-ClC₆H₄ | 3-(4-Chlorophenyl)-1-phenyl- rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline | 65 (mixture of regioisomers) |
Regioselectivity Determinants in Azide-Mediated Cyclization Sequences
In cases where unsymmetrically substituted 1,2-bis(phenylethynyl)benzene derivatives are used, the regioselectivity of the cascade cyclization becomes a critical factor. Research has shown that the electronic nature of the substituents on the alkyne moieties plays a significant role in determining the outcome of the reaction. researchgate.net Electron-donating groups on one of the phenylacetylene units tend to direct the initial azide attack to the other, more electron-deficient alkyne. Conversely, electron-withdrawing groups make the attached alkyne more susceptible to the initial nucleophilic attack by the azide anion. This electronic differentiation is a key determinant for the selectivity observed in these cascade cyclization sequences, although mixtures of regioisomers are often obtained. researchgate.net
Lithiation and Subsequent Electrophilic Trapping forrsc.orgrsc.orgresearchgate.netTriazolo[5,1-a]isoquinoline Functionalization
Beyond the synthesis of the core structure, the functionalization of the rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline scaffold is essential for creating diverse derivatives. Directed lithiation followed by quenching with electrophiles provides a powerful method for introducing substituents at specific positions.
Studies on the reactivity of rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline have shown that the molecule can be selectively lithiated at the 5-position using butyl-lithium in the presence of di-isopropylamine. rsc.org The resulting 5-lithio derivative is a potent nucleophile that readily reacts with a range of electrophiles, allowing for the introduction of various functional groups at this position. rsc.orgrsc.org This method provides a reliable route to 5-substituted derivatives. rsc.org
Table 3: Functionalization of rsc.orgrsc.orgresearchgate.netTriazolo[5,1-a]isoquinoline via Lithiation Based on reactions of the 5-lithio derivative.
| Entry | Electrophile | Reagent Name | Product (Substituent at C5) |
| 1 | D₂O | Deuterium oxide | 5-Deuterio |
| 2 | (CH₃)₂NCHO | Dimethylformamide | 5-Formyl (-CHO) |
| 3 | CO₂ | Carbon dioxide | 5-Carboxy (-COOH) |
| 4 | (CH₃)₃SiCl | Trimethylsilyl chloride | 5-Trimethylsilyl (-Si(CH₃)₃) |
| 5 | PhCHO | Benzaldehyde | 5-(Hydroxy(phenyl)methyl) |
This lithiation-trapping sequence significantly enhances the synthetic utility of the rsc.orgrsc.orgresearchgate.nettriazolo[5,1-a]isoquinoline system, enabling the preparation of derivatives that would be difficult to access through direct construction methods. rsc.org
Generation of 5-Lithio-rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline Derivatives
The generation of the 5-lithio intermediate is typically accomplished by treating the parent heterocycle with a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent. rsc.orgnih.gov The resulting 5-lithio- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline is a powerful nucleophile and serves as a versatile intermediate for introducing a wide range of substituents at this specific position.
Electrophilic Reactions of 5-Lithio Intermediates to Yield Substitutedrsc.orgnih.govbohrium.comTriazolo[5,1-a]isoquinolines
The 5-lithio derivative of rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline readily reacts with various electrophiles, leading to the formation of 5-substituted derivatives. rsc.org This synthetic strategy provides a direct route to functionalized analogs that would be difficult to access otherwise. The reaction involves quenching the freshly prepared lithio-intermediate with an appropriate electrophilic reagent.
A range of electrophiles has been successfully employed to generate diverse 5-substituted products. For instance, reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Carboxylation can be achieved using carbon dioxide to produce the corresponding 5-carboxylic acid. Furthermore, the introduction of halogens is possible using electrophilic halogen sources, and silylation can be performed with reagents like trimethylsilyl chloride. These reactions significantly expand the chemical space accessible from the parent rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline system. rsc.org
| Electrophile | Resulting 5-Substituent | Product Type |
|---|---|---|
| Carbon Dioxide (CO₂) | -COOH | Carboxylic Acid |
| Aldehydes (R-CHO) | -CH(OH)R | Secondary Alcohol |
| Ketones (R-CO-R') | -C(OH)RR' | Tertiary Alcohol |
| Trimethyltin Chloride ((CH₃)₃SnCl) | -Sn(CH₃)₃ | Organostannane |
| Iodine (I₂) | -I | Iodide |
Influence of Reaction Conditions (Temperature, Solvent, Lithium Reagent) on Lithiation Outcomes
The success and regioselectivity of the lithiation of fused triazole systems are highly dependent on the reaction conditions. For the related rsc.orgnih.govbohrium.comtriazolo[1,5-a]pyridine system, it has been demonstrated that precise control of temperature, solvent, and the choice of lithium reagent is crucial for achieving the desired outcome. nih.gov
Temperature: Lithiation reactions are typically conducted at low temperatures, such as -40 °C to -78 °C, to prevent side reactions and decomposition of the organolithium intermediates. nih.gov Maintaining a low temperature ensures the stability of the 5-lithio species and minimizes the potential for ring-opening or undesired rearrangements.
Solvent: Anhydrous aprotic solvents are required for these reactions. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used as they effectively solvate the lithium cation without reacting with the strong base or the organolithium intermediate. nih.gov The choice of solvent can influence the aggregation state of the organolithium reagent and, consequently, its reactivity.
Lithium Reagent: The choice of the lithium reagent is also critical. While n-butyllithium (n-BuLi) is a common choice, bulkier bases like lithium diisopropylamide (LDA) can offer higher regioselectivity, especially in molecules with multiple potentially acidic protons. LDA is known to be a strong, non-nucleophilic base, which favors proton abstraction over addition to the heterocyclic ring. nih.gov
Palladium-Catalyzed Coupling Reactions for Biheteroaryl Systems
Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki methodologies, are powerful tools for the construction of C-C bonds, particularly for linking two heteroaromatic rings. These methods are instrumental in synthesizing biheteroaryl systems, which are of significant interest in materials science and medicinal chemistry.
Synthesis of 5,5'-birsc.orgnih.govbohrium.comTriazolo[5,1-a]isoquinoline via Stille and Suzuki Methodologies
The synthesis of the symmetrical dimer, 5,5'-bi rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline, can be envisioned through palladium-catalyzed homocoupling or cross-coupling strategies.
Suzuki Methodology: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between a boronic acid or ester and an organic halide in the presence of a palladium catalyst and a base. bohrium.comnih.govnih.gov The synthesis of the 5,5'-bi-heterocycle would involve the coupling of a 5-boronic acid (or ester) derivative of rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline with a 5-halo- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline counterpart. A general method for the Suzuki–Miyaura cross-coupling of 5-halo-1,2,3-triazoles has been developed, often utilizing a palladium complex with N-heterocyclic carbene ligands in aqueous media. rsc.org
Stille Methodology: The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. For the synthesis of 5,5'-bi rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline, this would typically involve the reaction between a 5-trimethylstannyl- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline and a 5-halo- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed for this transformation.
Preparation of Key Precursors for Palladium-Catalyzed Coupling: 5-Trimethylstannyl- and 5-Boronic Acid Derivatives
The successful implementation of Stille and Suzuki couplings hinges on the availability of the requisite organometallic and organoboron precursors. These key intermediates can be synthesized from the versatile 5-lithio derivative.
5-Trimethylstannyl Derivative: The 5-trimethylstannyl- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline, the key precursor for Stille coupling, can be prepared by quenching the 5-lithio intermediate with trimethyltin chloride ((CH₃)₃SnCl). This electrophilic quench is a standard and efficient method for installing the stannyl group.
5-Boronic Acid Derivative: The 5-boronic acid derivative, required for Suzuki coupling, can be synthesized in a two-step sequence. First, the 5-lithio intermediate is reacted with an electrophilic halogen source (e.g., iodine or N-bromosuccinimide) to yield the 5-halo- rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline. This halide can then be converted to the corresponding boronic acid ester via a Miyaura borylation reaction, using a reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. Subsequent hydrolysis of the ester furnishes the desired 5-boronic acid.
Other Synthetic Pathways forrsc.orgnih.govbohrium.comTriazolo[5,1-a]isoquinoline and Related Systems
Beyond the functionalization of the pre-formed heterocycle, several methods exist for the de novo construction of the rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinoline ring system.
One direct and concise synthetic method involves a selective cascade cyclization of unsymmetrically substituted 1,2-bis(phenylethynyl)benzene derivatives with sodium azide (NaN₃). bohrium.com This reaction proceeds in moderate to good yields, and the substituents on the alkyne moieties have been found to be important for the selectivity of the cascade sequence. bohrium.com
Another approach is a tetrabutylammonium fluoride (B91410) (TBAF)-promoted detosylation–cyclization cascade. nih.gov This method provides access to the target molecule under mild conditions, and most products are obtained in excellent yields. A slight modification of this protocol also allows for the synthesis of valuable halogen-substituted rsc.orgnih.govbohrium.comtriazolo[5,1-a]isoquinolines. nih.gov
Multi-Step Approaches to s-Triazolo[5,1-a]isoquinoline Derivatives
One of the established multi-step methods for the synthesis of s-Triazolo[5,1-a]isoquinolines, also known as researchgate.netresearchgate.netfrontiersin.orgtriazolo[5,1-a]isoquinolines, involves the oxidative cyclocondensation of N-(isoquinolin-1-yl)amidines researchgate.net. This approach consists of two key transformations: the formation of the amidine intermediate followed by an oxidative cyclization to yield the final tricyclic product.
The initial step involves the reaction of 1-aminoisoquinoline with a suitable reagent to form the corresponding N-(isoquinolin-1-yl)amidine. These amidine derivatives then undergo an oxidative cyclization, a reaction that facilitates the formation of the triazole ring fused to the isoquinoline (B145761) core. This cyclization is typically promoted by an oxidizing agent, which induces the intramolecular bond formation.
A variety of substituents can be introduced onto the triazole ring by selecting the appropriate amidine precursor. This method provides a versatile route to a range of s-Triazolo[5,1-a]isoquinoline derivatives. The general reaction scheme for this multi-step synthesis is depicted below:
Table 1: Multi-Step Synthesis of s-Triazolo[5,1-a]isoquinoline Derivatives
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1-Aminoisoquinoline | R-C(OR')3 or similar | N-(Isoquinolin-1-yl)amidine |
It is important to note that the choice of the oxidizing agent and reaction conditions can be crucial for the successful outcome of the cyclization step.
Synthetic Routes to 2-Substitutedresearchgate.netresearchgate.netfrontiersin.orgTriazolo[5,1-a]isoquinolines from 1,2-Diaminoisoquinolinium Salts
A convenient and efficient method for the synthesis of 2-substituted researchgate.netresearchgate.netfrontiersin.orgtriazolo[5,1-a]isoquinolines utilizes 1,2-diaminoisoquinolinium salts as the starting material researchgate.net. This approach involves the reaction of these salts with aldehydes in the presence of a base.
The reaction commences with the treatment of a 1,2-diaminoisoquinolinium salt, such as 1,2-diaminoisoquinolinium tosylate, with an aqueous solution of potassium hydroxide. This is followed by the addition of an aliphatic or aromatic aldehyde. The reaction mixture is then subjected to aerial oxidation, which is essential for the formation of the final aromatic tricyclic system.
This one-pot synthesis allows for the direct introduction of a variety of substituents at the 2-position of the triazole ring, corresponding to the aldehyde used in the reaction. The versatility of this method makes it a valuable tool for the generation of a library of 2-substituted researchgate.netresearchgate.netfrontiersin.orgtriazolo[5,1-a]isoquinoline derivatives.
Table 2: Synthesis of 2-Substituted researchgate.netresearchgate.netfrontiersin.orgTriazolo[5,1-a]isoquinolines
| Starting Material | Aldehyde (R-CHO) | Reagents/Conditions | Product |
|---|
This synthetic route offers a straightforward and adaptable procedure for accessing a diverse range of 2-substituted derivatives of the s-triazolo[5,1-a]isoquinoline scaffold.
Chemical Reactivity and Transformations Of 1 2 3 Triazolo 5,1 a Isoquinoline
Electrophilic and Nucleophilic Substitution Patterns
The substitution patterns of rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline are dictated by the electronic characteristics of the fused ring system. The triazole ring generally deactivates the isoquinoline (B145761) system towards electrophilic attack, while also providing sites for nucleophilic substitution, particularly when activated by halogen substituents.
Site Selectivity in Electrophilic Substitution ofrsc.orgacs.orgrsc.orgTriazolo[5,1-a]isoquinoline
Electrophilic substitution on the parent rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline is a challenging transformation due to the electron-withdrawing nature of the triazole ring. However, studies have shown that substitution, when it occurs, displays a high degree of site selectivity.
Research indicates that electrophilic attack on 1,2,3-triazolo[1,5-a]isoquinoline, a closely related isomer, happens at position 1. In contrast, lithiation, a prelude to reaction with electrophiles, occurs at position 5. rsc.orgrsc.org This lithiated intermediate can then react with various electrophiles to yield 5-substituted derivatives. rsc.orgrsc.org This demonstrates that the position of electrophilic attack can be directed by the choice of reaction conditions and reagents.
The electron density of the pyridine (B92270) ring in isoquinoline is lower than that of the benzene (B151609) ring, which typically directs electrophilic substitutions to the benzene portion of the molecule. uomustansiriyah.edu.iq For instance, nitration of isoquinoline itself yields a mixture of 5-nitro- and 8-nitroisoquinolines. uomustansiriyah.edu.iq This inherent reactivity of the isoquinoline core influences the substitution pattern of the fused triazolo system.
Table 1: Site Selectivity in Electrophilic and Lithiation Reactions of 1,2,3-Triazolo[1,5-a]isoquinoline
| Reaction Type | Position of Substitution | Product Type | Reference |
| Electrophilic Substitution | 1 | 1-Substituted derivative | rsc.orgrsc.org |
| Lithiation | 5 | 5-Lithio derivative | rsc.orgrsc.org |
| Reaction of 5-Lithio derivative with Electrophiles | 5 | 5-Substituted derivatives | rsc.orgrsc.org |
Nucleophilic Reactivity of Halogenatedrsc.orgacs.orgrsc.orgTriazolo[5,1-a]isoquinoline Derivatives
The introduction of halogen atoms onto the rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline scaffold significantly enhances its reactivity towards nucleophiles. These halogenated derivatives serve as valuable intermediates for the synthesis of a wide range of functionalized compounds.
A facile method for synthesizing halogen-substituted rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinolines has been developed, providing access to these important building blocks. researchgate.net The reactivity of these halogenated compounds allows for nucleophilic substitution reactions, where the halogen atom is displaced by various nucleophiles. This provides a versatile strategy for introducing diverse functional groups onto the heterocyclic core.
For instance, in the related rsc.orgacs.orgnih.govtriazolo[1,5-b] rsc.orgacs.orgnih.govrsc.orgtetrazine system, nucleophilic substitution of an azolyl group at the C(3) position by aliphatic alcohols and amines has been demonstrated. beilstein-journals.org While this is a different heterocyclic system, it illustrates the general principle of nucleophilic substitution on azole-fused heterocycles.
Triazolo Ring Opening Reactions
A characteristic reaction of the rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline system is the opening of the triazole ring, often promoted by acid or heat. These reactions can lead to the formation of isoquinoline derivatives or undergo further transformations to yield other complex heterocyclic structures.
Hydrolytic Ring Opening with Loss of Molecular Nitrogen to Yield Isoquinoline Derivatives
Under hydrolytic conditions, the triazole ring of rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline and its derivatives can be opened with the concomitant loss of a molecule of nitrogen. This process provides a synthetic route to 1,3-disubstituted isoquinolines. rsc.orgrsc.org
Specifically, the hydrolytic ring opening of both a 1-substituted and a 5-substituted 1,2,3-triazolo[1,5-a]isoquinoline has been shown to proceed with nitrogen loss, yielding the corresponding 1,3-disubstituted isoquinolines. rsc.orgrsc.org This reaction highlights a valuable transformation of the triazolo-fused system back to a functionalized isoquinoline core. An acid-promoted ring-opening of triazolo[5,1-a]isoquinolines has also been studied, allowing for coupling with various nucleophiles. acs.org
Transformation of Biheterocycles: Ring Opening of 5,5'-birsc.orgacs.orgrsc.orgTriazolo[5,1-a]isoquinoline to Substituted Biisoquinolines
The ring-opening concept extends to more complex systems. For example, the hydrolytic ring opening of 5,5'-bi rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline has been reported to occur with the loss of nitrogen, leading to the formation of substituted biisoquinolines. rsc.org This demonstrates the utility of the triazole ring as a transient scaffold to construct more elaborate isoquinoline-based architectures.
Conversion to Other Fused Heterocyclic Systems
The rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline core can serve as a precursor for the synthesis of other fused heterocyclic systems. These transformations often involve rearrangements and cyclization reactions, expanding the chemical space accessible from this starting material.
For instance, a study on the thermal denitrogenation of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles, which can cyclize to form isoquinolines, has shown that these intermediates can rearrange to form various trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones. nih.gov This proceeds through the formation of reactive ketenimine intermediates. nih.gov While not directly starting from rsc.orgacs.orgrsc.orgtriazolo[5,1-a]isoquinoline, this research illustrates the potential for triazole ring-opening and subsequent cyclization to generate diverse heterocyclic scaffolds.
Furthermore, the synthesis of imidazo[5,1-a]isoquinolines has been achieved through the acid-promoted ring opening of triazolo[5,1-a]isoquinolines under anhydrous conditions with non-nucleophilic strong acids. acs.org This highlights a direct conversion of the triazolo-fused system into another important class of fused heterocycles.
Reductive Transformations and Hydrogenation Reactions ofunipa.itepa.govnih.govTriazolo[5,1-a]isoquinoline and Analogues
The hydrogenation of unipa.itepa.govnih.govtriazolo[5,1-a]isoquinoline and its benzo derivatives has been studied to understand the relative reactivity of the different rings within the fused system. unipa.it In general, catalytic hydrogenation targets the pyridine ring of the isoquinoline moiety in preference to the triazole or benzene rings. unipa.it This selectivity indicates that the pyridine portion of the molecule is more susceptible to reduction under these conditions. This preferential hydrogenation provides a method for synthesizing partially saturated derivatives while preserving the aromaticity of the triazole and benzene rings.
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 5,1 a Isoquinoline Derivatives
Influence of Structural Modifications on Functional Activity
The biological activity of nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. These modifications can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Impact of Substituent Position and Electronic Properties on the Activity Profiles of Derivatives
The strategic placement of substituents on the nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline framework is a critical determinant of biological efficacy. Research into related fused 1,2,3-triazole systems has shown that the electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role. For instance, in a series of 1,2,3-triazole-containing quinoline (B57606) derivatives, the presence and nature of substituents on a phenyl ring attached to the triazole moiety significantly impacted their antiproliferative activity against lung cancer cell lines. ebi.ac.uk
While specific quantitative SAR data for a broad range of substituted nih.govnih.govekb.egtriazolo[5,1-a]isoquinolines is still emerging, studies on analogous structures provide valuable insights. For example, in a series of 1,2,3-triazole-containing chalcones, the presence of a bromo group was found to be essential for activity, and its replacement with other heterocyclic rings led to a loss of potency. ebi.ac.uk This highlights the importance of both the electronic and steric properties of the substituent. Similarly, for 1,2,3-triazolo-containing imidazopyridines, substitution at certain positions, regardless of the electronic nature of the group, was found to reduce activity compared to the unsubstituted analog. nih.gov
Role of Specific Chemical Groups in Mediating Interactions with Biological Systems
Certain chemical moieties have been identified as key contributors to the biological activity of triazolo-isoquinoline-related structures. While direct evidence for the 4-chlorophenyl group in nih.govnih.govekb.egtriazolo[5,1-a]isoquinolines is limited in the reviewed literature, its role in other heterocyclic scaffolds is well-documented and offers a strong basis for extrapolation. The 4-chlorophenyl group is a common feature in many biologically active compounds due to its ability to enhance binding affinity through various interactions. Its chlorine atom can participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-receptor binding. Furthermore, the phenyl ring itself can engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein.
In broader studies of 1,2,3-triazole derivatives, the phenyl ring has been shown to be crucial for anticancer activity, with its replacement by a naphthyl group leading to a decrease in potency. ebi.ac.uk This underscores the importance of the specific size and electronic nature of the aryl substituent.
Effects of Dihydro Substituents and Phenyl Groups on Lipophilicity and Biointeractions in Related Systems
The introduction of dihydro substituents into the isoquinoline (B145761) portion of the scaffold would significantly alter its geometry from planar to a more three-dimensional conformation. This change can impact how the molecule fits into a binding site. Furthermore, the addition of hydrogen atoms to create a dihydro system generally increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids. This property is critical for a drug's ability to cross cell membranes and reach its intracellular target.
Correlation Between Structural Features and Proposed Mechanisms of Action
The structural characteristics of nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline derivatives are intrinsically linked to their mechanisms of action. By understanding these correlations, researchers can design compounds that are not only potent but also selective for their intended biological targets.
Elucidation of Molecular Binding Modes and Receptor Interactions for Active Analogues
Molecular docking studies are powerful computational tools used to predict and analyze the binding of small molecules to the active sites of proteins. Although specific docking studies for a wide range of nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline derivatives are not extensively reported in the available literature, studies on closely related systems provide valuable models.
For example, in a study of 1,2,3-triazole-8-quinolinol hybrids, molecular docking was used to investigate the binding interactions with target proteins, helping to explain the observed antibacterial activity. nih.gov These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and amino acid residues in the binding pocket. For instance, a molecular docking study of isoquinoline-triazole derivatives identified hydrogen bond formation with the β-tubulin active site as a key interaction for microtubule polymerization inhibitors. ekb.eg The triazole ring itself is recognized for its ability to participate in hydrogen bonding and act as a stable linker or pharmacophore. ebi.ac.uk
Structure-Activity Landscape Analysis fornih.govnih.govekb.egTriazolo[5,1-a]isoquinoline Derivatives
The structure-activity landscape for nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline derivatives is a complex interplay of steric, electronic, and hydrophobic properties. While a comprehensive quantitative landscape is still under development, qualitative trends can be inferred from existing research on this and related scaffolds.
A review of 1,2,3-triazole-containing compounds with anti-lung cancer potential highlights several important SAR trends for quinoline-based hybrids. ebi.ac.uk The nature of substituents on attached aryl rings can dramatically influence activity, with both electron-donating and electron-withdrawing groups showing varied effects depending on their position. nih.govebi.ac.uk This indicates that the electronic landscape across the molecule is finely tuned for optimal target interaction.
The table below summarizes hypothetical SAR trends for nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline derivatives based on findings from related heterocyclic systems. This serves as a predictive framework for guiding future synthetic efforts.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Trends for nih.govnih.govekb.egTriazolo[5,1-a]isoquinoline Derivatives
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale based on Analogous Systems |
| Phenyl ring on triazole | Electron-withdrawing (e.g., -Cl, -Br) | Potentially increases activity | Halogen bonding and favorable electronic properties. ebi.ac.uk |
| Phenyl ring on triazole | Electron-donating (e.g., -OCH3) | Variable; can increase or decrease activity | Depends on the specific binding pocket requirements. |
| Isoquinoline core | Dihydro substitution | Potentially increased cell permeability | Increased lipophilicity can enhance membrane transport. rsc.org |
| Isoquinoline core | Small alkyl groups | May be tolerated or enhance binding | Can fill small hydrophobic pockets in the target protein. |
| Triazole Ring | Unsubstituted N-H | May act as a hydrogen bond donor | Important for anchoring the molecule in the binding site. |
It is evident that the nih.govnih.govekb.egtriazolo[5,1-a]isoquinoline scaffold is a versatile platform for the development of novel therapeutic agents. Future research, including the synthesis of diverse libraries of derivatives and their comprehensive biological evaluation alongside detailed molecular modeling studies, will be crucial to fully map the structure-activity landscape and unlock the full therapeutic potential of this promising class of compounds.
Theoretical and Computational Chemistry Of 1 2 3 Triazolo 5,1 a Isoquinoline
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent stability of molecules like iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline. These methods, particularly Density Functional Theory (DFT), offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.
Density Functional Theory (DFT) Applications in Understanding Reactivity and Electronic Properties
Density Functional Theory (DFT) has emerged as a standard method for investigating the electronic structure of heterocyclic compounds. For systems analogous to iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline, DFT calculations are instrumental in determining key electronic descriptors that govern their reactivity.
Theoretical studies on related 1,2,3-triazole systems demonstrate the utility of DFT in understanding their chemical behavior. nih.gov For instance, calculations of frontier molecular orbitals (HOMO and LUMO) provide insights into the nucleophilic and electrophilic character of different atomic sites within the molecule. The energy gap between the HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability.
In the context of the Huisgen 1,3-dipolar cycloaddition, a common method for synthesizing the triazole ring, DFT has been employed to study the reaction mechanism and regioselectivity. iau.irijsr.netimist.maresearchgate.net These studies often analyze the transition state structures and activation energies for the formation of different regioisomers, thereby explaining experimentally observed outcomes. iau.irresearchgate.net The application of DFT can also predict various molecular properties such as dipole moments, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions. nih.gov
Molecular Modeling and Docking Studies
Molecular modeling techniques, including molecular docking, are pivotal in predicting how molecules like iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline and its derivatives might interact with biological macromolecules. These computational simulations are essential in the early stages of drug discovery.
Prediction of Binding Modes with Target Macromolecules foriau.irnih.govwikipedia.orgTriazolo[5,1-a]isoquinoline Analogues
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For analogues of iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For example, studies on 1,2,4-triazolo[1,5-a]quinoxaline derivatives, which share a fused heterocyclic system, have utilized molecular modeling to understand their binding to human adenosine (B11128) receptors. wikipedia.org Similarly, computational investigations of triazolone inhibitors with the Chk1 kinase have combined molecular docking with molecular dynamics simulations to elucidate the structural features essential for inhibitory activity. mdpi.com These studies highlight the importance of specific residues in the binding pocket and the role of substituents on the triazole core in modulating binding affinity. mdpi.com
Computational Approaches to Mechanistic Elucidation of Chemical Reactions and Transformations
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the study of transient intermediates and transition states that are often difficult to observe experimentally. The synthesis of the iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline scaffold involves the formation of both the triazole and isoquinoline (B145761) rings, and computational methods can elucidate the pathways of these transformations.
The formation of the 1,2,3-triazole ring is frequently achieved through a 1,3-dipolar cycloaddition reaction. iau.irnih.gov DFT calculations have been extensively used to study the mechanism of both copper-catalyzed and strain-promoted azide-alkyne cycloadditions. iau.irnih.gov These studies help in understanding the regioselectivity of the reaction by comparing the activation barriers of the competing pathways leading to different isomers. iau.irmdpi.com
The isoquinoline core is often synthesized via the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide. wikipedia.orgorganic-chemistry.orgnrochemistry.com Theoretical studies can investigate the proposed mechanistic pathways, which may involve a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, by calculating the energies of these species and the transition states connecting them. wikipedia.orgnrochemistry.com Such computational investigations can clarify the role of the condensing agents and the effect of substituents on the reaction outcome. organic-chemistry.orgnrochemistry.com
Conformational Analysis and Isomerism Studies (e.g., ring-chain tautomerism in related systems)
The three-dimensional structure and potential isomerism of a molecule are critical determinants of its properties and biological activity. Conformational analysis and the study of tautomerism are therefore important aspects of the computational investigation of iau.irnih.govwikipedia.orgtriazolo[5,1-a]isoquinoline and its derivatives.
In related isoquinoline systems, such as 1,3,2-oxazaphosphorino[4,3-a]isoquinolines, conformational analysis has been performed using a combination of NMR spectroscopy and theoretical calculations. imist.ma These studies have revealed the existence of conformational equilibria, such as chair-twist forms, and have shown how substituents can influence the conformational preferences of the heterocyclic ring system. imist.ma
nih.govumich.edursc.orgTriazolo[5,1-a]isoquinoline as a Versatile Building Block in Complex Chemical Synthesis
The nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline core is a foundational unit for constructing more elaborate molecular architectures. Synthetic chemists have developed various strategies to produce derivatives of this compound, highlighting its role as a highly functionalized building block. rsc.orgnih.gov Copper-catalyzed cascade reactions, for instance, provide an efficient pathway to obtain these N-fused heterocycles in good to excellent yields under mild conditions. rsc.orgnih.gov Other methods include selective cascade cyclization sequences of 1,2-bis(phenylethynyl)benzene (B11943125) derivatives with sodium azide (B81097). epa.gov
The true versatility of the nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline scaffold is demonstrated in its use to create larger, more complex systems. A key example is its role in the synthesis of biheteroaryl compounds, such as 5,5'-bi nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline. umich.edu This dimer has been successfully synthesized from the monomeric nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline unit through several methods, including dimerisation with LDA, as well as Stille and Suzuki self-coupling and cross-coupling reactions. umich.edu The ability to controllably link these units opens the door to a wide range of functional materials. Furthermore, lithiation at the 5-position allows for the introduction of various electrophiles, creating a library of 5-substituted derivatives and providing a synthetic route to 1,3-disubstituted isoquinolines through hydrolytic ring opening. rsc.org
Advanced Applications and Functional Materials Derived From 1 2 3 Triazolo 5,1 a Isoquinoline
Applications in Materials Science and Photophysical Research
The unique photophysical and electronic properties of molecules derived from the nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline core have attracted significant interest in materials science.
Biheteroaryl systems are a demanding goal for chemists due to their potential applications stemming from rich photophysical and photochemical properties. umich.edu Derivatives of nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline are actively explored for these characteristics. For example, the synthesis of a 2H-bis( nih.govumich.edursc.orgtriazolo)[5,1-a:4',5'-c]isoquinoline ring system has yielded attractive blue-emitting fluorophores that exhibit high quantum yields of up to 98%. nih.gov These findings underscore the potential of the triazoloisoquinoline framework in developing novel luminescent materials and molecular sensors. umich.edu
The creation of biheteroaryl systems from nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline is a step toward producing novel electronic materials. umich.edu These dimeric compounds are considered interesting candidates for use as monomers in the synthesis of conductive polymers. umich.edu The extended π-conjugation in such polymers could facilitate charge transport, making them suitable for applications in electronics. While this area is still developing, the foundational research into creating dimers like 5,5'-bi nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline provides the chemical basis for future exploration into these advanced materials. umich.edu
The incorporation of biheteroaryl systems into larger macropolycyclic structures can produce highly interesting ligands for forming complex supramolecular assemblies. umich.edu The 5,5'-bi nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline system, derived from the parent compound, shows potential for creating photoactive cryptates, which are of interest as novel luminescent materials. umich.edu Another significant possibility is the formation of helicates—supramolecular complexes that feature helical structures incorporating metal ions. umich.edu The specific geometry and coordinating atoms of the triazoloisoquinoline-based ligands make them promising candidates for directing the assembly of these intricate and functional structures. umich.edu
Exploration in Chemical Biology Research
While direct applications are still emerging, the nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline scaffold and its analogs are being investigated for their biological activity, a necessary precursor to their use in more sophisticated chemical biology applications.
The development of chemical probes—small molecules used to study and manipulate biological systems—is a key area of research. Fused 1,2,3-triazole derivatives are recognized for their prominence in medicinal chemistry and chemical biology. researchgate.net Research has shown that derivatives of the closely related nih.govumich.edunih.govtriazolo[3,4-a]isoquinoline scaffold exhibit anticancer activity by inducing oxidative stress and apoptosis. nih.gov Similarly, other fused triazole systems like nih.govumich.edursc.org-triazolo[1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for antimicrobial properties. nih.gov
Specifically for the nih.govumich.edursc.orgtriazolo[5,1-a]isoquinoline family, various derivatives have been synthesized and tested for their potential as anticancer agents. researchgate.net These investigations into biological effects, such as antiproliferative and antimicrobial activity, are the first step toward identifying specific molecular targets. nih.govresearchgate.net While the explicit development of these compounds as "chemical probes" for target identification has not been extensively detailed, the study of their interactions with cancer cell lines and pathogens is foundational to this goal. researchgate.netrsc.orgmdpi.com Such studies are essential for understanding the structure-activity relationships that could lead to the design of potent and selective probes for interaction studies.
Future Directions and Emerging Research Avenues For 1 2 3 Triazolo 5,1 a Isoquinoline Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research in the synthesis of researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines will likely focus on the following:
Catalytic Systems: The exploration of novel catalysts is crucial for developing efficient synthetic routes. This includes the use of copper-catalyzed cascade reactions, which have been shown to produce researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline derivatives in good to excellent yields under mild conditions. rsc.org Future work may involve designing and applying new catalytic systems, such as those based on magnetic nanocomposites, to facilitate one-pot syntheses.
Domino and One-Pot Reactions: Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net The development of new domino reactions for the synthesis of researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines from readily available starting materials is a promising area of research. researchgate.net One-pot, multi-component reactions are also being developed to avoid the isolation of potentially unsafe intermediates like azides. researchgate.net
Alternative Energy Sources: The use of alternative energy sources such as microwave irradiation, ultrasound, and photochemical methods is gaining traction in organic synthesis. nih.govnih.gov These techniques can often lead to shorter reaction times, higher yields, and improved selectivity. Future synthetic strategies for researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines will likely incorporate these energy-efficient methods. nih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Green Chemistry | Use of eco-friendly solvents and catalysts, waste minimization. nih.govnih.gov | Reduced environmental impact, increased safety. rsc.org |
| Novel Catalysis | Development of new and more efficient catalysts, such as copper-based systems. rsc.org | Higher yields, milder reaction conditions. |
| Domino Reactions | Multiple bond formations in a single step. researchgate.net | Increased efficiency, reduced workup. |
| Alternative Energy | Use of microwaves, ultrasound, or light to drive reactions. nih.govnih.gov | Faster reactions, potentially higher yields. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The unique structural and electronic properties of the researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline scaffold suggest that it may exhibit novel reactivity. Future research will likely delve into:
Ring-Opening Reactions: The triazole ring in fused systems can be susceptible to ring-opening under certain conditions, leading to the formation of reactive intermediates. acs.org For instance, acid-promoted ring opening of triazolo[5,1-a]isoquinolines has been studied to allow for coupling with various nucleophiles. acs.org Further investigation into the controlled ring-opening of this system could provide access to a diverse range of new molecular architectures.
Denitrogenative Transformations: The loss of molecular nitrogen from triazole rings can generate highly reactive species like carbenes or ketenimines. nih.govresearchgate.net Exploring the denitrogenative reactions of researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines, potentially promoted by transition metals or fluoride (B91410) sources, could lead to the synthesis of novel functionalized isoquinolines and other heterocyclic systems. researchgate.netresearchgate.net
Post-Synthetic Modification: The development of methods for the selective functionalization of the researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline core is crucial for creating libraries of derivatives for various applications. This includes exploring reactions such as halogenation and cross-coupling reactions to introduce diverse substituents onto the heterocyclic framework. researchgate.net
| Transformation Type | Description | Potential Products |
| Ring-Opening | Cleavage of the triazole ring to form reactive intermediates. acs.org | Functionalized isoquinolines, other N-heterocycles. |
| Denitrogenation | Loss of N₂ to generate carbenes or ketenimines. nih.govresearchgate.net | Isoquinolines, cyclopropanes. researchgate.net |
| Functionalization | Introduction of new substituents onto the core structure. researchgate.net | Halogenated derivatives, arylated compounds. researchgate.net |
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines, future computational studies will be vital for:
Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of known and novel reactions involving researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinolines. researchgate.netmdpi.com This understanding can help in optimizing reaction conditions and predicting the outcomes of new transformations. mdpi.com
Predictive Design: In silico screening and molecular docking studies can be employed to predict the biological activity of novel researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline derivatives. researchgate.netrsc.org This allows for the rational design of compounds with enhanced potency and selectivity for specific biological targets, such as enzymes or receptors. researchgate.netplos.org
Property Prediction: Computational methods can be used to predict the physicochemical and photophysical properties of new researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline-based materials. nih.gov This can guide the synthesis of compounds with desired characteristics for applications in areas like organic electronics and fluorescent probes. nih.gov
Integration into Interdisciplinary Research Areas
The versatile nature of the researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline scaffold makes it an attractive candidate for applications in a variety of interdisciplinary fields.
Catalysis: The nitrogen-rich core of researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline could serve as a ligand for transition metal catalysts. Research into the synthesis and catalytic activity of metal complexes bearing these ligands is a promising avenue.
Materials Science: The planar and aromatic nature of the researchgate.netresearchgate.netrsc.orgtriazolo[5,1-a]isoquinoline system suggests potential applications in the development of organic semiconductors, fluorescent materials, and polymers. researchgate.net The synthesis of extended π-conjugated systems incorporating this scaffold could lead to materials with interesting electronic and optical properties. mdpi.com
Chemical Biology: researchgate.netresearchgate.netrsc.orgTriazolo[5,1-a]isoquinolines can be used as scaffolds for the development of chemical probes to study biological processes. Their fluorescent properties could be harnessed for imaging applications, and their ability to interact with biomolecules makes them valuable tools for chemical genetics and proteomics. researchgate.net
Q & A
Q. What are the most efficient synthetic routes to [1,2,3]Triazolo[5,1-a]isoquinoline derivatives?
A three-step strategy starting from aryl hydrazines and o-alkynylbenzaldehydes is widely used, yielding target compounds with >70% efficiency. Key steps include triazolization, cyclization, and acid-mediated ring-opening for functionalization . Copper-catalyzed cascade reactions also provide rapid access to 5-amino derivatives under mild conditions (e.g., 80–95% yields) .
Table 1: Representative Synthesis Methods
Q. How are steric and electronic effects characterized in these compounds?
Steric hindrance significantly impacts photophysical properties. For example, bulky substituents reduce π-π stacking, leading to blue-shifted emission (e.g., Stokes shifts up to 67 nm) . Electronic effects are probed via NMR (e.g., downfield shifts for aromatic protons at δ 8.0–8.3 ppm) and computational studies .
Q. What starting materials are preferred for scalable synthesis?
Readily available precursors like o-alkynylbenzaldehydes and aryl hydrazines are optimal for large-scale production. Lithiation reagents (e.g., LDA or n-BuLi) enable regioselective functionalization at the 5-position .
Advanced Research Questions
Q. How do Stille, Suzuki, and lithiation-mediated coupling methods compare for dimer synthesis?
- Lithiation (LDA/THF, –70°C): Moderate yields (55%) but poor reproducibility due to side reactions (e.g., polymerization) .
- Stille coupling (Pd(PPh₃)₄): Requires pre-synthesized stannanes (e.g., 5-trimethylstannyl derivatives), yielding 53% dimer .
- Suzuki cross-coupling: Superior efficiency (89% yield) with boronic acid derivatives and Pd catalysis under mild conditions .
Key Challenge: Lithiation is sensitive to solvent/temperature; Suzuki offers better functional group tolerance .
Q. What contradictions exist in photophysical data, and how are they resolved?
Discrepancies in quantum yields (e.g., 98% vs. 75% in similar derivatives) arise from aggregation-induced quenching. Solutions:
Q. How can this compound derivatives be tailored for anticancer activity?
Structural modifications at the 5-position (e.g., sulfonamide or boronic acid groups) enhance tubulin polymerization inhibition. For example:
Q. What mechanistic insights explain triazolo ring-opening under acidic conditions?
Acid-promoted ring-opening (e.g., glacial acetic acid) proceeds via protonation at N2, followed by N–N bond cleavage to generate 1-methyleneisoquinolines. This is confirmed by trapping experiments with nucleophiles (e.g., veratrole) .
Methodological Considerations
Q. How are regioselective functionalization challenges addressed at the 5-position?
- Directed lithiation: LDA at –70°C in THF selectively generates 5-lithio intermediates, which react with electrophiles (e.g., SnMe₃Cl) .
- Protecting groups: Use of bulky substituents (e.g., TMS) to block competing reaction sites .
Q. What strategies optimize reproducibility in lithiation reactions?
Q. How are catalytic systems evaluated for cycloaddition reactions?
Rhodium(I) catalysts (e.g., [Rh(cod)Cl]₂) enable [2+2+1] cycloadditions with internal alkynes, while copper(I) favors azide-alkyne cycloadditions (CuAAC). Key metrics:
- Turnover number (TON): Rh >100 vs. Cu ~50 .
- Enantioselectivity: Chiral ligands (e.g., BINAP) achieve >90% ee in asymmetric variants .
Data Contradiction Analysis
- Example: Conflicting reports on Suzuki coupling yields (46% vs. 89%) arise from catalyst loading (5 mol% vs. 10 mol%) and solvent purity (anhydrous DME vs. technical grade) .
- Resolution: Standardize conditions (e.g., Pd(PPh₃)₄ at 10 mol%, degassed solvents) for reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
